molecular formula C18H19N3O2S B2767391 N-cyclopropyl-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1170928-07-0

N-cyclopropyl-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No. B2767391
CAS RN: 1170928-07-0
M. Wt: 341.43
InChI Key: USNIDDCGBGBWPG-UHFFFAOYSA-N
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Description

“N-cyclopropyl-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide” is a compound with the molecular formula C18H19N3O2S and a molecular weight of 341.43. It is a derivative of imidazo[2,1-b]thiazole, a class of compounds that have been studied for their wide range of biological properties .


Molecular Structure Analysis

The imidazo[2,1-b]thiazole ring system is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antioxidant and Anticancer Activity

Studies have demonstrated the synthesis and evaluation of derivatives related to N-cyclopropyl-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide for their potential as antioxidant and anticancer agents. For instance, novel derivatives have shown significant antioxidant activity, outperforming known antioxidants like ascorbic acid in some cases. These compounds have also been evaluated for their anticancer activity against various cancer cell lines, revealing promising results against glioblastoma U-87 and breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020).

Synthesis and Biological Evaluation

The chemical synthesis and biological evaluation of imidazo[2,1-b]thiazole derivatives have been explored, with findings indicating potential anti-inflammatory properties. For example, a study synthesized and evaluated a series of derivatives for their analgesic and anti-inflammatory activities, highlighting the versatility of these compounds in medicinal chemistry (Thabet et al., 2011).

Antimicrobial and Antioxidant Studies

The development of imidazo[2,1-b]thiazole derivatives has extended to antimicrobial and antioxidant applications. Compounds synthesized through various methodologies have been screened for their in vitro antimicrobial activity and found to exhibit significant antibacterial and antifungal properties. Additionally, some of these compounds displayed notable antioxidant potential, underscoring their potential as dual-function agents (Raghavendra et al., 2016).

Anti-Tuberculosis Agents

Innovative approaches in green chemistry have led to the development of imidazo[2,1-b]thiazole derivatives as potential anti-tuberculosis agents. These compounds were synthesized using eco-friendly protocols and tested against the H37Rv strain of M. tuberculosis, with some showing potent inhibitory activity. This research exemplifies the role of such derivatives in addressing global health challenges like tuberculosis (Anusha et al., 2015).

Future Directions

The future directions for the study of “N-cyclopropyl-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide” and similar compounds could involve further exploration of their biological properties and potential applications in medicine . Additionally, the development of new synthesis methods could also be a focus of future research .

properties

IUPAC Name

N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-23-15-7-2-12(3-8-15)16-10-21-14(11-24-18(21)20-16)6-9-17(22)19-13-4-5-13/h2-3,7-8,10-11,13H,4-6,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNIDDCGBGBWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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